(5-苯基-1,2,4-恶二唑-3-基)甲胺盐酸盐

描述

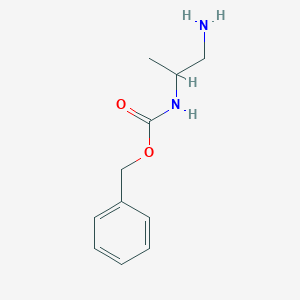

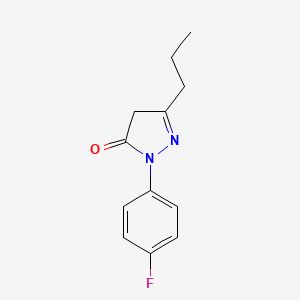

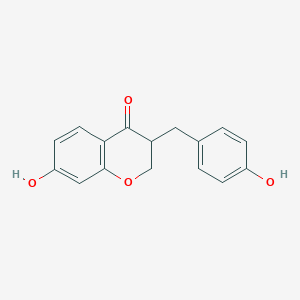

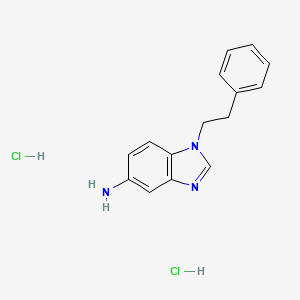

“(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Synthesis Analysis

The synthesis of oxadiazoles involves an efficient one-pot method via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

Oxadiazoles, including “(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride”, are organic compounds that possess a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .Chemical Reactions Analysis

The chemical reactions of oxadiazoles can be quite diverse, depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole ring . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .科学研究应用

合成和表征

- 合成工艺:已经通过多聚磷酸缩合实现了与 (5-苯基-1,2,4-恶二唑-3-基)甲胺相关的化合物(例如 1-[5-(4-甲基苯基)-1,3,4-恶二唑-2-基]甲胺)的合成。该方法产率高,涉及使用 FT-IR、DSC、13C/1H-NMR 和质谱技术表征化合物 (Shimoga、Shin 和 Kim,2018 年).

抗肿瘤潜力

- 对癌细胞系的细胞毒活性:对相关化合物(例如 N-苄基-1-(5-芳基-1,3,4-恶二唑-2-基)-1-(1H-吡咯-2-基)甲胺)的研究显示出对几种癌细胞系的细胞毒活性。一些化合物对 A549、HT29 或 HT1080 等细胞表现出与参考药物阿霉素素相当或更好的细胞毒活性 (Ramazani 等人,2014 年).

抗菌活性

- 抗菌特性:已经合成并研究了新型衍生物(例如 {5-氯-2-[(3-取代苯基)-1,2,4-恶二唑-5-基)-甲氧基]-苯基}-(苯基)-甲酮)的体外抗菌活性。其中一些化合物对枯草芽孢杆菌、金黄色葡萄球菌、大肠杆菌和肺炎克雷伯菌等细菌表现出显着的活性 (Rai 等人,2010 年).

晶体堆积和结构分析

- 在晶体堆积中的作用:已经分析了 1,2,4-恶二唑衍生物的晶体堆积,以了解非共价相互作用在其超分子结构中的作用。该研究提供了对分子构象稳定的见解,以及晶体堆积中 lp-π 和卤素键等相互作用的性质 (Sharma、Mohan、Gangwar 和 Chopra,2019 年).

杀虫活性

- 杀虫特性:已经合成含有 1,3,4-恶二唑环的衍生物(例如邻氨基苯甲酰二胺类似物),并对小菜蛾等害虫表现出良好的杀虫活性。已经探索了它们的结构与其杀虫活性之间的关系,为杀虫剂的进一步开发提供了见解 (Qi 等人,2014 年).

抗结核活性

- 潜在的抗结核药:针对氨酰-tRNA 合成酶的 3-苯基-5-(1-苯基-1H-[1,2,3]三唑-4-基)-[1,2,4]恶二唑衍生物的研究揭示了它们作为新型抗结核药的潜力。这些化合物对耐药的结核分枝杆菌菌株表现出抗菌活性,并且是有望开发具有新型作用机制的新型抗结核药物的候选药物 (Rybak 等人,2021 年).

未来方向

The future directions for the research and development of oxadiazoles, including “(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride”, are promising. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

属性

IUPAC Name |

(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLJMKMPSWLBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B3087987.png)

![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3087998.png)